2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
Description
The compound 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a heterocyclic hybrid molecule combining a 1,2,3,4-tetrahydrocarbazole moiety with a 1,2,4-triazole ring via a sulfanyl-linked ethanone bridge. The 1,2,3,4-tetrahydrocarbazole unit is a partially hydrogenated carbazole derivative, known for its bioactivity in anticancer and antimicrobial contexts due to its planar aromatic system and electron-rich nature . The sulfanyl group (-S-) bridges these two pharmacophores, contributing to conformational flexibility and influencing solubility.
Properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-11-18-17(20-19-11)23-10-16(22)21-14-8-4-2-6-12(14)13-7-3-5-9-15(13)21/h2,4,6,8H,3,5,7,9-10H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHGGZWIABMBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)N2C3=C(CCCC3)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone typically involves multiple steps, starting with the preparation of the triazole and carbazole intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by methylation. The carbazole moiety is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as recrystallization and chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone involves its interaction with various molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The carbazole moiety can intercalate into DNA, disrupting replication and transcription processes. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Core Heterocycle Variations
- 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (): Replaces the 1,2,4-triazole with a 1,3,4-oxadiazole ring. Oxadiazoles are known for their electron-withdrawing nature and superior metabolic stability compared to triazoles. The compound exhibits notable antibacterial and antifungal activity (e.g., MIC values <10 µg/mL for 4b, 4d, and 4e against S. aureus and E.
- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Features a triazole substituted with sulfonylphenyl and difluorophenyl groups. Biological data are unspecified, but fluorinated aryl groups typically enhance lipophilicity and blood-brain barrier penetration . Key Difference: The target compound’s methyl-substituted triazole and tetrahydrocarbazole may reduce toxicity compared to fluorinated analogs.
Substituent Modifications
- 5-[2-(9H-Carbazol-9-yl)ethyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol (): Replaces the ethanone bridge with an ethyl-thiol linker and introduces a cyclohexyl group on the triazole. The cyclohexyl substituent enhances steric bulk, possibly affecting binding pocket compatibility. The thiol (-SH) group offers redox activity, which may limit stability under physiological conditions compared to the target’s sulfanyl (-S-) bridge . Key Difference: The ethanone bridge in the target compound likely improves synthetic accessibility and oxidative stability.
- 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone (): Substitutes the carbazole with a methylphenyl group and introduces a chlorophenyl on the triazole. Chlorine enhances electronegativity and halogen bonding, while methyl groups increase hydrophobicity. Such modifications are common in kinase inhibitors but may elevate hepatotoxicity risks . Key Difference: The tetrahydrocarbazole in the target compound provides a balance of aromaticity and solubility, avoiding excessive hydrophobicity.
Comparative Data Table
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